Irresistin-16
Description
Context of Global Antimicrobial Resistance Crisis
Antimicrobial resistance (AMR) is a pervasive and growing global crisis, threatening to undermine decades of medical progress. The misuse and overuse of antimicrobial medicines in humans, animals, and agriculture are primary drivers of this phenomenon, leading to bacteria, viruses, fungi, and parasites that no longer respond to treatments who.intcdc.gov. The World Health Organization (WHO) estimates that bacterial AMR was directly responsible for 1.27 million deaths globally in 2019, and contributed to nearly 5 million deaths who.intnih.gov. Projections indicate a stark future, with deaths caused by AMR potentially rising by almost 70% by 2050 compared to 2022 path.org. This crisis means common infections are becoming harder to treat, and routine medical procedures could become life-threatening cdc.govpath.org. A particular concern is the severe lack of new antibiotic classes approved for treating Gram-negative bacteria, a gap that has persisted for decades news-medical.netnih.gov.
Emergence of Irresistin-16 as a Novel Antibacterial Agent
In response to this urgent need, researchers have focused on developing novel antibacterial agents with unique mechanisms of action that bacteria have not previously encountered, thereby reducing the likelihood of resistance news-medical.netfrontiersin.org. This compound (IRS-16) is a synthetic compound that emerged from research efforts to improve upon earlier antibiotic candidates like SCH-79797. While SCH-79797 demonstrated broad-spectrum antibacterial activity, it also exhibited significant toxicity towards mammalian cells, limiting its therapeutic potential news-medical.netprinceton.edu. This compound was developed as a derivative of SCH-79797, specifically engineered to retain potent antibacterial effects while significantly reducing toxicity to human cells, making it approximately 1,000 times more potent against bacteria than against mammalian cells news-medical.netprinceton.eduantibioticdb.com. This advancement positions this compound as a "poisoned arrow" antibiotic, capable of precisely targeting and eliminating bacteria with minimal collateral damage princeton.eduprinceton.edu. Its development represents a significant step in creating a new pipeline for novel classes of antibiotics news-medical.netprinceton.edu.
Scope and Significance of Academic Investigations into this compound
Academic investigations into this compound are primarily focused on understanding its multifaceted mechanism of action, defining its spectrum of activity against a range of pathogens, and assessing its efficacy in preclinical models, particularly against drug-resistant bacteria nih.govpatsnap.comnih.gov. The significance of this compound lies in its dual-targeting approach, which attacks bacteria through two independent cellular pathways simultaneously. This strategy is believed to be key to its remarkable ability to evade resistance development, a critical failing of many existing antibiotics nih.govprinceton.edunih.gov. Research has demonstrated its effectiveness against challenging pathogens like Neisseria gonorrhoeae, a bacterium known for its high levels of drug resistance nih.govprinceton.edunih.gov. The scope of these investigations includes characterizing its potential to overcome the permeability barriers presented by Gram-negative bacteria and its capacity to combat persistent bacterial infections nih.govmdpi.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19N5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C23H19N5/c24-22-21-18-12-13-28(20(18)11-10-19(21)26-23(25)27-22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H4,24,25,26,27) |
InChI Key |
CKQXMSDRDDHCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N |
Origin of Product |
United States |
Detailed Research Findings
Mechanism of Action
Irresistin-16 employs a unique dual-targeting mechanism of action (MoA) that disrupts essential bacterial processes nih.govantibioticdb.compatsnap.comnih.govsigmaaldrich.com. It operates by simultaneously inhibiting bacterial folate metabolism and compromising bacterial membrane integrity nih.govantibioticdb.compatsnap.comnih.govsigmaaldrich.com. Specifically, this compound inhibits dihydrofolate reductase (FolA) in bacteria, an enzyme crucial for the synthesis of essential cofactors involved in nucleotide and amino acid metabolism nih.govsigmaaldrich.com. Concurrently, it disrupts the integrity of the bacterial cell membrane, leading to cell death nih.govnih.govsigmaaldrich.com. This combined assault on two vital cellular functions makes it highly effective, even outperforming combination treatments that target these pathways separately nih.govpatsnap.com.
Spectrum of Activity
This compound exhibits broad-spectrum bactericidal activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria antibioticdb.compatsnap.comnih.govsigmaaldrich.combiorxiv.org. Studies have confirmed its activity against a range of clinically relevant pathogens, including:
Neisseria gonorrhoeae : A high-priority pathogen known for its significant multidrug resistance nih.govprinceton.edunih.gov.
Escherichia coli : A common Gram-negative bacterium nih.govmdpi.comsigmaaldrich.com.
Staphylococcus aureus : Including methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen nih.govmdpi.com.
Bacillus subtilis : A Gram-positive bacterium nih.gov.
Enterococcus faecalis : Another Gram-positive bacterium nih.gov.
Acinetobacter baumannii : A Gram-negative bacterium nih.gov.
Klebsiella pneumoniae : A Gram-negative bacterium nih.gov.
The compound's ability to target both major bacterial classes underscores its potential as a versatile therapeutic agent patsnap.comnih.govsigmaaldrich.com.
Resistance Profile
A key attribute of this compound is its exceptionally low frequency of resistance development nih.govprinceton.edupatsnap.comnih.govsigmaaldrich.combiorxiv.org. In laboratory experiments, researchers have found it exceedingly difficult, if not impossible, to generate bacterial resistance to this compound, even with sustained exposure and significant effort nih.govprinceton.edu. This "resistance-proof" characteristic is attributed to its dual-targeting mechanism; bacteria would need to simultaneously develop resistance to two distinct cellular targets, a highly improbable evolutionary event nih.govprinceton.edunih.gov. This inherent resistance evasion is a critical advantage over many existing antibiotics, which bacteria readily develop resistance to nih.govprinceton.edunih.gov.
Efficacy in Preclinical Models
The therapeutic potential of this compound has been validated in preclinical animal models. Notably, its efficacy has been demonstrated in a mouse model of gonorrhea infection, a disease that poses significant challenges due to widespread antibiotic resistance nih.govprinceton.eduprinceton.edunih.govsigmaaldrich.com. These studies confirm that this compound can effectively clear infections in vivo, supporting its promise as a clinical candidate nih.govprinceton.eduprinceton.edunih.gov.
Comparison with SCH-79797
This compound is a derivative of the compound SCH-79797, developed to overcome limitations of its predecessor news-medical.netprinceton.eduantibioticdb.compatsnap.com. While SCH-79797 showed broad-spectrum activity, it also exhibited comparable toxicity to mammalian cells as it did to bacterial cells news-medical.netprinceton.edu. This meant that its therapeutic window was narrow, posing a risk to patients news-medical.netprinceton.edu. This compound was engineered to maintain the potent antibacterial effects of SCH-79797 while significantly improving its selectivity. It achieves this by killing bacteria at concentrations 100 to 1,000 times lower than those that affect mammalian cells, thereby offering a much wider therapeutic margin and enhanced safety profile news-medical.netprinceton.eduantibioticdb.com.
Data Tables
Elucidation of Dual-Targeting Modality
The defining characteristic of this compound's molecular action is its ability to function as a "poisoned arrow". news-medical.net This analogy describes its two distinct, synergistic mechanisms. news-medical.netnih.gov One mechanism involves penetrating and disrupting the bacterial membrane, which is likened to an "arrow" piercing the cell's defenses. news-medical.net The second mechanism, the "poison," involves the inhibition of a critical intracellular metabolic pathway once the compound is inside the cell. news-medical.net
This dual-mechanism approach, where two essential bacterial functions are targeted by a single chemical entity, is a significant strategy in overcoming microbial resistance. nih.gov Research combining quantitative imaging, proteomics, genetics, and metabolomics has demonstrated that this compound's two targets are bacterial membrane integrity and folate metabolism. nih.gov The combination of these two attacks on a single scaffold proves more effective than co-administering two separate drugs that each target one of the pathways.
Inhibition of Bacterial Folate Metabolism
One of the two primary mechanisms of this compound is the targeted disruption of the bacterial folate biosynthesis pathway. news-medical.netnih.gov Folate and its derivatives are essential cofactors required for the synthesis of critical cellular components. news-medical.netyoutube.com By cutting off the supply of these molecules, this compound effectively halts bacterial growth and proliferation. news-medical.net
The specific target of this compound within the folate pathway is the enzyme Dihydrofolate Reductase (DHFR). nih.govnih.govnih.gov DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). youtube.comnih.gov This step is vital for regenerating the pool of THF necessary for various metabolic processes. nih.gov this compound, through its pyrroloquinazolinediamine core, acts as a direct inhibitor of bacterial DHFR, specifically targeting the E. coli enzyme, FolA. nih.gov This inhibition is a key component of its "poison" mechanism. news-medical.net
The inhibition of DHFR by this compound leads to a rapid depletion of the intracellular pool of tetrahydrofolate. Tetrahydrofolate is an essential carrier of one-carbon units required for the biosynthesis of purines, thymidylate, and certain amino acids like methionine. news-medical.netyoutube.com Consequently, the disruption of THF synthesis leads to a cascade of downstream effects, including the cessation of DNA, RNA, and protein synthesis. news-medical.net Without these fundamental building blocks, the bacterial cell cannot grow, replicate its genetic material, or produce necessary enzymes and structural proteins, ultimately leading to cell death. news-medical.net
Disruption of Bacterial Membrane Integrity
The second, concurrent mechanism of action for this compound is the physical disruption of the bacterial cell membrane. news-medical.netnih.govnih.gov This "arrow" component of its action allows the compound to permeabilize the membrane, leading to a loss of cellular integrity and facilitating its own entry into the cytoplasm to inhibit DHFR. news-medical.netnih.gov
Unlike non-specific membrane disruption that might also damage host cells, the membrane permeabilization caused by this compound is mediated through a specific bacterial target. nih.govresearchgate.netnih.gov Research has shown that the compound does not simply dissolve or create random holes in the lipid bilayer. Instead, it directly interacts with and activates specific protein channels embedded in the bacterial membrane. nih.govnih.govresearchgate.net This activation leads to the formation of pores, causing depolarization, leakage of intracellular contents, and ultimately, cell death. nih.gov
The specific target for this compound's membrane activity has been identified as the mechanosensitive channel of large conductance (MscL). researchgate.netnih.govresearchgate.net MscL is a highly conserved channel in bacteria that functions as an "osmotic emergency release valve," opening in response to physical tension on the membrane to prevent cell lysis during hypoosmotic shock. nih.govresearchgate.netresearchgate.net
This compound has been found to directly bind to and activate the MscL channel, causing it to open inappropriately. nih.govnih.gov This forced opening of MscL's large, non-selective pore, which has a diameter of approximately 30 Å, allows for the rapid and uncontrolled passage of ions and solutes across the membrane. nih.govnih.gov The component of this compound thought to be responsible for MscL activation is its dibenzyl structure. researchgate.net This direct and specific activation of a bacterial channel explains the membrane permeabilization effect and contributes significantly to the compound's potent bactericidal activity. nih.gov
Research
Table 1: Chemical and Physical Properties of this compound This table summarizes the key chemical identifiers and properties of the this compound compound.
| Property | Value | Source |
| Synonym | 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine,7-([1,1'-biphenyl]-4-ylmethyl) | |
| Molecular Formula | C₂₃H₁₉N₅ | |
| Molecular Weight | 365.43 g/mol | |
| CAS Number | 2624247-60-3 | |
| Form | Powder | |
| Solubility | DMSO: 2 mg/mL |
Table 2: In Vitro Inhibitory Concentrations of this compound This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against two bacterial species. nih.gov
| Bacterial Species | MIC (μM) | MBIC (μM) | Source |
| Streptococcus mutans | 0.122 | 0.061 | nih.gov |
| Streptococcus sanguinis | 1.953 | 1.953 | nih.gov |
Synergistic Interplay between Distinct Mechanisms of Action
The remarkable antimicrobial power of this compound stems from the synergistic interplay of its two distinct mechanisms of action: the disruption of the bacterial cell membrane and the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. nih.govnews-medical.net This dual-pronged attack has been likened to a "poisoned arrow," where the disruption of the outer membrane (the "arrow") facilitates the entry and action of the folate-inhibiting component (the "poison").
The two mechanisms, while independent, work in concert to produce a bactericidal effect that is more potent than the sum of its parts. news-medical.net Research has shown that simply combining two separate drugs that target membrane integrity and folate metabolism respectively does not achieve the same level of efficacy as this compound, where both functionalities are present in a single molecule. news-medical.net This suggests a sophisticated and highly effective synergistic relationship.
The disruption of the bacterial membrane is the initial point of attack. news-medical.net For Gram-negative bacteria, which possess a protective outer membrane that often prevents the entry of antibiotics, this action is particularly crucial. news-medical.net By compromising this barrier, this compound allows for its own increased entry into the bacterial cell. news-medical.net This enhanced permeability ensures that a higher concentration of the compound reaches its intracellular target, the dihydrofolate reductase enzyme. nih.govnews-medical.net
Once inside the cell, this compound proceeds to inhibit DHFR. nih.govsigmaaldrich.com This enzyme is essential for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor necessary for the synthesis of purines and pyrimidines, the building blocks of DNA. news-medical.netyoutube.com By blocking this pathway, this compound effectively halts DNA replication and repair, leading to bacterial cell death. news-medical.net
This dual-action mechanism is also a key factor in the low frequency of observed bacterial resistance to this compound. labroots.com For a bacterium to develop resistance, it would need to simultaneously acquire mutations that both prevent membrane disruption and bypass the inhibition of folate metabolism, a significantly more complex evolutionary challenge than developing resistance to a single-target antibiotic.
Interactive Data Table: Mechanisms of Action of this compound
| Mechanism | Target | Consequence | Role in Synergy |
| Membrane Disruption | Bacterial cell membrane (outer and inner) | Increased cell permeability, loss of membrane potential | Facilitates entry of the compound to its intracellular target (DHFR) |
| Folate Metabolism Inhibition | Dihydrofolate Reductase (DHFR) | Inhibition of DNA synthesis and repair | Weakens the bacterium, potentially hindering membrane repair |
Research Findings on this compound and its Precursor, SCH-79797
| Compound | Key Finding | Organism(s) Studied | Significance |
| This compound | A derivative of SCH-79797 with increased antibacterial potency and reduced toxicity to human cells. nih.govlabroots.com | Neisseria gonorrhoeae, Streptococcus mutans, Streptococcus sanguinis | Demonstrates successful optimization of a lead compound for improved therapeutic potential. |
| SCH-79797 | Possesses a dual-action mechanism targeting both bacterial membrane integrity and folate metabolism. news-medical.net | Gram-positive and Gram-negative bacteria | Established the novel "poisoned arrow" concept of antibiotic action. |
| This compound | Effective in a mouse model of gonorrhea infection. nih.gov | Neisseria gonorrhoeae | Provides in vivo evidence of the compound's therapeutic efficacy. |
| This compound | Exhibits selective anti-biofilm activity against Streptococcus mutans in a dual-species biofilm. nih.gov | Streptococcus mutans, Streptococcus sanguinis | Suggests potential applications in managing dental caries. |
Antibacterial Spectrum and Efficacy of Irresistin 16
Activity Against Gram-Negative Bacterial Pathogens
Irresistin-16 demonstrates significant efficacy against Gram-negative bacterial pathogens. Its mechanism involves activating mechanosensitive channel MscL, which allows the compound to permeate the outer membrane, a common barrier for many antibiotics targeting Gram-negative bacteria researchgate.net. The compound has shown activity against Neisseria gonorrhoeae, a pathogen notorious for its high levels of drug resistance escholarship.orgnih.govnih.govlabroots.comnih.gov. Furthermore, its precursor, SCH-79797, was found to hinder the growth of Escherichia coli and Acinetobacter baumannii, indicating a broad spectrum of activity within Gram-negative species frontiersin.orgnih.govnih.gov.
Table 1: Antibacterial Spectrum of this compound Against Key Bacterial Pathogens
| Bacterial Pathogen Type | Specific Examples Tested | Efficacy | Reference |
| Gram-Negative | Neisseria gonorrhoeae | Active | escholarship.orgnih.govnih.govlabroots.comnih.gov |
| Gram-Negative | Escherichia coli | Active | frontiersin.orgnih.govnih.gov |
| Gram-Negative | Acinetobacter baumannii | Active (via precursor SCH-79797) | nih.gov |
| Gram-Positive | Staphylococcus aureus | Active | nih.govnih.gov |
| Gram-Positive | Bacillus subtilis | Active | nih.gov |
| Gram-Positive | Enterococcus faecalis | Active | nih.govnih.gov |
Activity Against Gram-Positive Bacterial Pathogens
In addition to its effectiveness against Gram-negative bacteria, this compound is also potent against Gram-positive pathogens. Studies have confirmed its activity against key species such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Bacillus subtilis nih.govnih.gov. The compound's dual-targeting mechanism allows it to outperform combination treatments in eliminating persistent bacterial populations, such as MRSA persisters escholarship.orgnih.gov. This broad-spectrum activity makes this compound a promising candidate for addressing infections caused by diverse bacterial strains.
Efficacy in Eradicating Persistent Bacterial Populations
Bacterial persistence refers to a state where a subpopulation of genetically identical bacteria exhibits transient tolerance to antibiotics, often due to altered metabolic states rather than genetic mutations conferring resistance rsc.org. These "persister cells" are a major challenge in treating chronic infections. While direct studies on this compound's efficacy against persister cells are emerging, its precursor, SCH-79797, has demonstrated the ability to outperform combination treatments in killing methicillin-resistant Staphylococcus aureus (MRSA) persisters escholarship.orgnih.gov. The compound's unique dual-targeting mechanism and its resistance-evading properties suggest a strong potential for effectively eradicating such resilient bacterial populations frontiersin.orgprinceton.edunews-medical.netnih.gov.
Impact on Bacterial Biofilm Dynamics
Bacterial biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antimicrobial agents and host defenses frontiersin.org. This compound has demonstrated significant effects on the formation and dynamics of these biofilms, particularly in the context of oral pathogens like Streptococcus mutans.
This compound exhibits selective anti-biofilm formation activity. Research has shown that it can markedly inhibit the formation of biofilms by Streptococcus mutans at concentrations as low as 0.061 and 0.122 μM nih.govmdpi.com. In contrast, the compound had no significant effect on the biofilm formation of Streptococcus sanguinis, another oral bacterium commonly found in biofilms nih.govmdpi.com. This species-dependent activity suggests that this compound may be useful for selectively disrupting pathogenic biofilms while preserving beneficial commensal bacteria, a strategy aligned with the ecological plaque hypothesis for managing conditions like dental caries mdpi.comnih.gov.
Streptococcus mutans is a primary agent of dental caries, largely due to its ability to produce acids from sugar metabolism (acidogenesis) and synthesize EPS nih.govimrpress.com. This compound demonstrates a notable capacity to reduce these cariogenic virulence factors. It significantly reduces acid generation in dual-species biofilms, with marked suppression of lactic acid production observed even at low concentrations in S. mutans nih.govmdpi.comnih.gov. At concentrations of 0.061 μM and 0.122 μM, IRS-16 led to almost no lactic acid production in these biofilms, while having no significant impact on lactic acid production in S. sanguinis nih.gov. This selective inhibition of acidogenesis by this compound highlights its potential as a therapeutic agent for managing dental caries by targeting key virulence mechanisms of cariogenic bacteria.
Compound List:
This compound (IRS-16) : A derivative of SCH-79797 with enhanced potency and broad-spectrum antimicrobial activity.
SCH-79797 : The parent compound from which this compound was developed, known for its dual-targeting mechanism.
Species-Dependent Anti-Biofilm Effects (e.g., Streptococcus mutans vs. Streptococcus sanguinis)
Research into the efficacy of this compound (IRS-16) has revealed a notable species-dependent impact on bacterial biofilms, particularly when comparing the opportunistic pathogen Streptococcus mutans (S. mutans) with the oral commensal bacterium Streptococcus sanguinis (S. sanguinis). This differential activity aligns with strategies for ecological plaque control, which aim to suppress harmful bacteria while minimally affecting beneficial ones nih.govmdpi.comnih.gov.
Studies have demonstrated that this compound exhibits significantly different sensitivities towards these two streptococcal species. The compound's ability to inhibit growth and biofilm formation varies considerably, with S. mutans being far more susceptible than S. sanguinis mdpi.comnih.gov. This selective action is a key characteristic of this compound’s potential application in managing oral microbial communities.
Differential Minimum Inhibitory and Biofilm Inhibitory Concentrations
Resistance Profile and Evolvability Studies of Irresistin 16
Assessment of Frequency of Resistance Development in Laboratory Models
A key metric in evaluating a new antibiotic is the frequency at which bacteria develop resistance to it. For Irresistin-16 and its parent compound, SCH-79797, studies have consistently demonstrated an undetectably low frequency of resistance. nih.govresearchgate.net
In comprehensive laboratory experiments, researchers were unable to isolate resistant mutants of clinically significant pathogens, even after prolonged exposure. For instance, in one study, Staphylococcus aureus MRSA was subjected to sub-lethal concentrations of SCH-79797 for 25 consecutive days. Throughout this period, no resistant mutants emerged. nih.gov This lack of resistance development is a significant finding, especially when compared to the outcomes for conventional antibiotics under the same experimental conditions.
The frequency of resistance to SCH-79797 has been determined to be exceptionally low, a characteristic that is attributed to its unique dual-mechanism of action. nih.govresearchgate.net This dual attack makes it exceedingly difficult for bacteria to evolve resistance, as it would require simultaneous mutations to counteract both mechanisms.
Interactive Data Table 1: Frequency of Resistance Development
| Compound | Bacterial Species | Frequency of Resistance | Source |
|---|---|---|---|
| This compound (derived from SCH-79797) | Staphylococcus aureus MRSA | Undetectably low | nih.gov |
| This compound (derived from SCH-79797) | Neisseria gonorrhoeae | Undetectably low | nih.govCurrent time information in Capricorn-distriksmunisipaliteit, ZA. |
Comparative Analysis of Resistance Evasion with Conventional Antibiotics
To contextualize the remarkable resistance-evasion properties of this compound's parent compound, SCH-79797, comparative studies with established antibiotics were conducted. In serial passaging experiments, where bacteria are repeatedly exposed to a drug to encourage the evolution of resistance, SCH-79797 consistently outperformed conventional antibiotics. nih.gov
In a 25-day experiment, while no resistance to SCH-79797 was detected in S. aureus MRSA, resistance to control antibiotics such as novobiocin, trimethoprim, and nisin gradually increased. nih.gov This demonstrates a clear advantage for this compound in terms of its long-term efficacy and its potential to remain effective where other drugs might fail due to resistance.
Interactive Data Table 2: Comparative Resistance Development in S. aureus MRSA (25-Day Serial Passaging)
| Antibiotic | Fold Increase in MIC | Resistance Development | Source |
|---|---|---|---|
| SCH-79797 | No increase | None detected | nih.gov |
| Novobiocin | Gradual increase | Detected | nih.gov |
| Trimethoprim | Gradual increase | Detected | nih.gov |
| Nisin | Gradual increase | Detected | nih.gov |
Genetic and Phenotypic Investigations into Bacterial Adaptation to this compound
The inability to generate resistant mutants to this compound and its parent compound, SCH-79797, has necessitated the use of alternative approaches to understand its mechanism of action and the bacterial response to it. These investigations have revealed a dual-targeting mechanism that is key to its resistance-evading properties. nih.govresearchgate.net
Genetic and Proteomic Analysis: Without resistant mutants to guide target identification, researchers employed a combination of thermal proteome profiling and CRISPRi genetic sensitivity analyses. These studies identified dihydrofolate reductase (DHFR) as a primary intracellular target of SCH-79797. nih.gov This was further supported by metabolomic analysis, which confirmed that the compound inhibits folate metabolism. nih.gov
Phenotypic Analysis: Bacterial cytological profiling (BCP), a quantitative imaging technique, was used to observe the physical changes in bacteria upon treatment with SCH-79797. The results showed a unique phenotypic death-state that was distinct from that caused by 37 other known antibiotics. nih.gov This analysis also pointed to a second mechanism of action: disruption of the bacterial membrane. nih.gov Further assays confirmed that SCH-79797 compromises membrane integrity, leading to leakage of cellular contents. nih.gov
The dual mechanism of this compound involves:
Inhibition of Folate Metabolism: By targeting DHFR, this compound disrupts the synthesis of essential nucleic acids and amino acids, thereby halting bacterial growth. nih.govresearchgate.net
Disruption of Membrane Integrity: The compound also permeabilizes the bacterial cell membrane, causing rapid cell death. nih.govresearchgate.net
Crucially, these two mechanisms are independent of each other. This means that a mutation that might confer resistance to the folate pathway inhibition would not protect the bacterium from membrane disruption, and vice versa. This synergistic and dual-pronged attack is believed to be the primary reason for the undetectably low frequency of resistance. nih.gov
Implications for Overcoming Antimicrobial Resistance
The unique properties of this compound have significant implications for the future of combating antimicrobial resistance. The development of an antibiotic that is effective against both Gram-positive and Gram-negative pathogens and to which resistance is not readily developed would be a major breakthrough in modern medicine. nih.gov
The dual-mechanism approach embodied by this compound offers a new paradigm for antibiotic design. By combining multiple modes of action onto a single chemical scaffold, it may be possible to develop a new generation of antibiotics that are more resilient to the evolution of resistance. nih.govresearchgate.net The success of this compound in preclinical models, including its efficacy in a mouse model of Neisseria gonorrhoeae infection, underscores its potential as a future therapeutic. nih.govCurrent time information in Capricorn-distriksmunisipaliteit, ZA.
The continued investigation of this compound and similar dual-mechanism compounds could lead to the development of urgently needed treatments for infections caused by multidrug-resistant bacteria, offering hope in the ongoing battle against antimicrobial resistance.
Structure Activity Relationship Sar and Rational Design of Irresistin 16 Analogs
Analysis of the Pyrroloquinazolinediamine Core Structure
The chemical backbone of Irresistin-16 is a 1,3-diamino-7H-pyrrol[3,2-f]quinazoline (DAPQ) core. nih.govresearchgate.net This heterocyclic scaffold is fundamental to the compound's ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. antibioticdb.comnih.gov The inhibition of DHFR disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. news-medical.net
Design and Synthesis of 1,3-Diamino-7H-pyrrol[3,2-f]quinazoline (DAPQ) Derivatives
Building upon the promising antibacterial profile of this compound, researchers have focused on the design and synthesis of a series of novel DAPQ derivatives. nih.govresearchgate.net The primary goal of these efforts is to explore the chemical space around the core scaffold to identify analogs with superior antibacterial efficacy, broader spectrum of activity, and more favorable pharmacological properties. nih.govresearchgate.net
The rational design strategy often involves modifying the substituent at the 7-position of the pyrroloquinazolinediamine ring. nih.govresearchgate.net By introducing a variety of chemical groups at this position, scientists can systematically probe how changes in size, shape, lipophilicity, and electronic character affect the molecule's interaction with its biological targets. The synthesis of these derivatives is a multi-step process, typically starting from commercially available precursors and involving the construction of the complex heterocyclic core followed by the attachment of the desired side chains. researchgate.net This synthetic flexibility allows for the creation of a diverse library of compounds for biological evaluation.
Evaluation of Structural Modifications on Antibacterial Potency
The antibacterial potency of the newly synthesized DAPQ derivatives is typically assessed by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies have shown that modifications at the 7-position of the DAPQ core can have a profound impact on antibacterial activity. For instance, the introduction of a benzyl (B1604629) group bearing a 4-(4-methylpiperazin-1-yl) substituent led to the discovery of compound 18e (7-(4-(4-methylpiperazin-1-yl) benzyl)-7H-pyrrol[3,2-f] quinazoline-1,3-diamine). nih.govresearchgate.net This particular analog displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1-4 μg/mL. nih.govresearchgate.net Another derivative, compound 6r , also showed significant therapeutic effects in mouse models of infection caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The table below summarizes the antibacterial activity of selected DAPQ derivatives compared to the parent compound, this compound.
| Compound | R-Group at Position 7 | Target Organism | MIC (µg/mL) |
| This compound | (4-phenylphenyl)methyl | Neisseria gonorrhoeae | Potent Activity |
| Compound 18e | 4-(4-methylpiperazin-1-yl)benzyl | Gram-positive & Gram-negative bacteria | 1-4 |
| Compound 6r | Not Specified in Source | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective in vivo |
These findings highlight the importance of the substituent at the 7-position in modulating the antibacterial potency of the DAPQ scaffold. The data generated from these SAR studies are invaluable for guiding the design of future generations of this compound analogs.
Advanced Research Methodologies and Techniques in Irresistin 16 Research
Integrated 'Omics' Approaches (e.g., Proteomics, Metabolomics, Genomics)
Integrated 'omics' strategies, including proteomics, metabolomics, and genomics, are pivotal in deconstructing the cellular pathways affected by Irresistin-16. These approaches allow researchers to systematically analyze the entire set of proteins, metabolites, and genes within a bacterial cell in response to the compound nih.govprinceton.eduprinceton.edumdpi.comnih.govecu.edu.auresearchgate.netfrontiersin.org. By identifying differential expression patterns or metabolic shifts, these techniques provide deep insights into the compound's molecular targets and downstream effects. For instance, studies on SCH-79797, the precursor to this compound, utilized proteomic and metabolomic profiling alongside other methods to identify its dual targets nih.govescholarship.orgprinceton.eduprinceton.edu.
| 'Omics' Approach | Key Information Gained | Example Findings (Conceptual) |
| Proteomics | Protein abundance changes, post-translational modifications, protein-protein interactions. | Upregulation of proteins involved in cell wall synthesis, downregulation of metabolic enzymes. |
| Metabolomics | Changes in small molecule concentrations, metabolic pathway activity. | Altered levels of essential metabolites in folate biosynthesis pathway, changes in energy production intermediates. |
| Genomics | Gene expression profiles, identification of resistance/sensitivity genes. | Differential expression of genes related to membrane transport or folate pathway enzymes. |
Quantitative Imaging and Microscopy Techniques (e.g., High-Throughput Imaging)
Quantitative imaging and microscopy are essential for visualizing cellular responses to this compound at a high resolution and scale. Techniques such as high-throughput imaging and fluorescence microscopy allow for the precise measurement of morphological changes, internal cellular structures, and the localization of specific molecules within bacterial cells. These methods are crucial for understanding how this compound affects bacterial morphology and cellular integrity nih.govprinceton.eduprinceton.edunih.govnews-medical.net. Bacterial Cytological Profiling (BCP), a specialized imaging-based approach, is particularly valuable for distinguishing the mechanism of action (MoA) of novel compounds like this compound by analyzing a wide array of cellular phenotypes escholarship.orgnih.govnews-medical.netnih.govresearchgate.net.
Bacterial Cytological Profiling (BCP) for Mechanism Deconvolution
Bacterial Cytological Profiling (BCP) has been instrumental in characterizing the MoA of this compound and its precursor, SCH-79797 escholarship.orgnih.govnews-medical.netnih.govresearchgate.net. This technique involves analyzing detailed cellular phenotypes using fluorescent dyes and high-content imaging. BCP studies on this compound have indicated a significant impact on membrane integrity, evidenced by the uptake of impermeable DNA stains in treated bacteria nih.govnih.gov. This suggests that this compound disrupts the bacterial cell membrane, a finding corroborated by other biophysical assays nih.govnih.govresearchgate.net.
| Phenotypic Observation (BCP) | Effect of this compound | Implication |
| Cell Morphology | Altered cell shape/size | Disruption of cell division or structural integrity. |
| DNA Staining (e.g., SYTOX) | Increased uptake | Compromised cell membrane integrity, allowing entry of impermeable dyes. |
| Membrane Staining (e.g., FM4-64) | Altered distribution/intensity | Direct interaction with or disruption of the cell membrane. |
Genetic Screening Approaches (e.g., CRISPRi-based sensitivity assays)
Genetic screening approaches, particularly those employing CRISPR interference (CRISPRi), are vital for identifying bacterial genes that confer sensitivity or resistance to this compound. CRISPRi allows for the tunable knockdown of gene expression, enabling researchers to systematically assess the role of individual genes in cellular processes affected by the antibiotic nih.govescholarship.orgresearchgate.netinstitut-curie.org. By screening libraries of such knockdowns, researchers can pinpoint essential genes or pathways that, when modulated, alter bacterial susceptibility to this compound. This approach aids in target deconvolution and understanding resistance mechanisms nih.govescholarship.org.
| Gene Category | Impact on this compound Sensitivity | Example Genes/Pathways (Conceptual) |
| Folate Pathway Genes | Increased sensitivity (knockdown) | dfrA (Dihydrofolate reductase) |
| Membrane Integrity Genes | Increased sensitivity (knockdown) | Genes involved in lipid biosynthesis, porin channels. |
| Efflux Pump Genes | Decreased sensitivity (knockdown) | Genes encoding major efflux pumps. |
Biophysical Assays for Membrane Permeabilization and Depolarization
Biophysical assays are employed to directly measure the effects of this compound on bacterial membrane function. These assays confirm the disruption of membrane integrity and potential depolarization, key aspects of its dual mechanism escholarship.orgresearchgate.netliverpool.ac.uknih.gov. Studies have indicated that this compound directly interacts with and activates mechanosensitive channels, such as MscL, leading to membrane permeabilization researchgate.net. Assays measuring membrane potential changes and the leakage of intracellular components provide quantitative data on the extent of membrane damage caused by the compound researchgate.netliverpool.ac.uk.
| Biophysical Assay | Measured Parameter | Findings for this compound |
| Membrane Permeabilization | Uptake of impermeable dyes | Increased dye uptake observed nih.govnih.gov. |
| Membrane Potential Depolarization | Changes in membrane potential | Observed disruption of membrane potential liverpool.ac.uknih.gov. |
| Mechanosensitive Channel Assay | MscL channel activation/permeability | Direct activation of MscL leading to permeabilization researchgate.net. |
In Vitro Bacterial Culture and Biofilm Models
This compound has been evaluated in various in vitro bacterial culture and biofilm models to assess its efficacy and specificity. In studies involving dual-species biofilms composed of Streptococcus mutans and Streptococcus sanguinis, this compound demonstrated selective anti-biofilm activity. It significantly reduced the metabolic activity, extracellular polysaccharide (EPS) synthesis, and acid generation of these biofilms, primarily by impacting S. mutans nih.govresearchgate.netmdpi.comnih.gov. The compound exhibited marked anti-biofilm formation activity against S. mutans alone, while showing no significant effect on S. sanguinis at comparable concentrations nih.govmdpi.com.
| Model System | Target Organism(s) | Key Finding Regarding this compound |
| Single-Species Biofilm (S. mutans) | Streptococcus mutans | Marked anti-biofilm formation activity nih.govmdpi.com. |
| Single-Species Biofilm (S. sanguinis) | Streptococcus sanguinis | No remarkable anti-biofilm effect nih.govmdpi.com. |
| Dual-Species Biofilm | S. mutans + S. sanguinis | Selective reduction of S. mutans, decreased metabolic activity, EPS, and acid generation nih.govresearchgate.netmdpi.comnih.gov. |
Pre-clinical In Vivo Infection Models (e.g., murine models of bacterial infection)
The efficacy of this compound has been validated in pre-clinical in vivo infection models, most notably in a mouse vaginal infection model for Neisseria gonorrhoeae nih.govsigmaaldrich.comfrontiersin.orgescholarship.orgnih.govnews-medical.net. This model is particularly relevant given the urgent need for new antibiotics against drug-resistant N. gonorrhoeae nih.govnih.gov. The studies demonstrated that this compound possesses therapeutic efficacy in treating such infections, highlighting its potential as a clinical candidate nih.govsigmaaldrich.comfrontiersin.orgescholarship.orgnews-medical.net.
| Infection Model | Pathogen | Outcome of this compound Treatment |
| Murine Vaginal Infection Model | Neisseria gonorrhoeae | Demonstrated therapeutic efficacy nih.govsigmaaldrich.comfrontiersin.orgescholarship.orgnih.govnews-medical.net. |
Compound List
this compound (IRS-16)
SCH-79797
Broader Implications and Future Research Directions
Advancing the "Poisoned Arrow" Strategy in Drug Discovery
Irresistin-16 is a prime example of the "poisoned arrow" strategy in drug discovery, a multifaceted approach to combatting bacterial infections. news-medical.netnih.gov This strategy involves a single molecule with two distinct and synergistic mechanisms of action that simultaneously attack the target pathogen. news-medical.netnih.gov
In the case of this compound, the "arrow" component targets and disrupts the bacterial cell membrane, creating pores that compromise the integrity of the cell. news-medical.netnih.gov This initial breach allows the "poison" component to enter the cell and inhibit a critical intracellular process: folate metabolism. news-medical.netnih.gov By targeting dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway, this compound effectively halts the production of DNA, RNA, and proteins, leading to cell death. nih.govresearchgate.net
This dual-action mechanism is particularly effective because it is significantly more challenging for bacteria to develop resistance to two independent attacks simultaneously. labroots.com The synergistic nature of this approach means that the combined effect of the two mechanisms is greater than the sum of their individual effects. nih.gov
Potential for Developing New Classes of Antibiotics with Novel Mechanisms
The unique chemical scaffold of this compound and its dual-targeting capability provide a blueprint for the development of entirely new classes of antibiotics. nih.gov For decades, the discovery of new antibiotic classes has stagnated, leaving a void in the arsenal (B13267) against evolving "superbugs." labroots.combiorxiv.org this compound's success demonstrates that combining multiple mechanisms of action onto a single molecule is a viable and powerful strategy. nih.govbiorxiv.org
Researchers can now explore the modification of the this compound scaffold to target other essential bacterial pathways or to enhance its efficacy against specific pathogens. nih.gov This opens the door to creating a diverse portfolio of antibiotics with novel mechanisms, potentially circumventing existing resistance patterns. The principle of dual-targeting can be applied to other combinations of bacterial vulnerabilities, leading to the design of innovative antibacterial agents.
Application of Machine Learning and Artificial Intelligence in Future Antibiotic Identification
The discovery and optimization of this compound were significantly influenced by the application of computational tools, including machine learning. Zemer Gitai, one of the lead researchers, co-founded ArrePath, a company that leverages machine learning to discover new classes of antibiotics.
Machine learning algorithms can analyze vast datasets of chemical compounds and their interactions with bacteria, identifying potential drug candidates with novel mechanisms of action at a pace unattainable through traditional screening methods. mit.eduquantamagazine.orgnih.gov These platforms can predict a molecule's antibacterial activity, toxicity, and even its potential for resistance development. quantamagazine.orgaps.org In the context of this compound, computational approaches were used to analyze its effects on bacteria, contributing to the understanding of its dual-mechanism of action.
The success of this approach with this compound serves as a powerful proof-of-concept for the integration of artificial intelligence in the antibiotic discovery pipeline. Future research will likely see an increased reliance on these technologies to accelerate the identification and development of the next generation of antibiotics. aps.org
Exploration of this compound's Therapeutic Potential in Specific Pre-clinical Disease Models
The therapeutic potential of this compound has been demonstrated in a key pre-clinical model. Researchers successfully used this compound to treat mice infected with Neisseria gonorrhoeae, the bacterium responsible for gonorrhea. labroots.comibsafoundation.org This is particularly significant as N. gonorrhoeae is listed by the Centers for Disease Control and Prevention (CDC) as an urgent threat due to its high levels of antibiotic resistance. labroots.comibsafoundation.org
Beyond this, a 2022 study explored the effects of this compound on dual-species biofilms composed of Streptococcus mutans and Streptococcus sanguinis, bacteria relevant to dental caries. nih.govmdpi.com The study found that this compound exhibited selective antibacterial activity against S. mutans and showed low cytotoxicity against mouse fibroblast cells, suggesting its potential for applications in controlling dental biofilms. nih.govmdpi.com
Further pre-clinical studies are warranted to explore the efficacy of this compound against a broader range of multidrug-resistant pathogens in various infection models. These studies will be crucial in determining its full therapeutic potential and identifying the specific clinical applications where it could be most beneficial.
Overcoming Challenges in Translational Antibiotic Research
Despite the promise of compounds like this compound, the path from a promising pre-clinical candidate to a clinically approved antibiotic is fraught with challenges. One of the primary hurdles is the so-called "valley of death" in drug development, where promising compounds fail to transition from the laboratory to clinical trials due to a variety of scientific, economic, and regulatory obstacles.
For a novel, dual-mechanism antibiotic like this compound, specific translational challenges may include:
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensuring that the compound can be delivered to the site of infection at a concentration that is effective against the pathogen but not toxic to the host is a complex balancing act. The dual-action nature of this compound adds another layer of complexity to these studies.
Manufacturing and Scale-up: Developing a cost-effective and scalable process for producing a novel compound can be a significant challenge.
Regulatory Hurdles: The regulatory pathway for a first-in-class antibiotic with a novel mechanism of action may be less defined than for traditional antibiotics, potentially leading to longer and more complex approval processes.
Economic Viability: The high cost of antibiotic development, coupled with the relatively low return on investment compared to drugs for chronic diseases, has led many pharmaceutical companies to exit the antibiotic research space. Securing funding for the expensive later stages of clinical development is a major challenge for novel antibiotics.
Overcoming these challenges will require a concerted effort from academia, industry, and government to create a more favorable ecosystem for antibiotic research and development. Innovative funding models, streamlined regulatory pathways, and collaborative research initiatives will be essential to ensure that promising compounds like this compound can fulfill their potential and reach the patients who need them most.
Q & A
Q. What are the primary mechanisms of action of Irresistin-16 against Gram-negative bacteria, and how can researchers experimentally validate these mechanisms?
this compound employs a dual "poisoned arrow" mechanism: (1) piercing bacterial membranes (via physical disruption) and (2) inhibiting folate metabolism (critical for DNA/RNA synthesis) . To validate this, researchers should:
- Use in vitro membrane permeability assays (e.g., fluorescent dye leakage assays) to confirm membrane disruption.
- Conduct folate pathway inhibition studies via enzymatic activity assays (e.g., dihydrofolate reductase inhibition).
- Compare results with control antibiotics lacking dual mechanisms to isolate contributions of each mode .
Q. How can researchers assess the therapeutic index (selective toxicity) of this compound in preclinical models?
The therapeutic index (TI) is calculated as the ratio of toxicity to human cells (e.g., IC₅₀ in human cell lines) versus antibacterial efficacy (e.g., MIC against target bacteria). Key steps:
Q. What experimental models are most appropriate for evaluating this compound’s resistance profile?
To study resistance development:
- Conduct serial passage assays: expose bacteria to sublethal this compound doses over multiple generations and monitor MIC changes.
- Compare resistance rates with conventional antibiotics (e.g., β-lactams, fluoroquinolones).
- Use genetic knockouts (e.g., folate biosynthesis mutants) to identify pathways contributing to resistance evasion .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Discrepancies may arise due to pharmacokinetic (PK) factors or host-microbe interactions. Mitigation strategies:
Q. What methodologies are critical for elucidating the structural determinants of this compound’s selectivity?
Structural optimization requires:
Q. How should researchers design experiments to compare this compound’s efficacy with other dual-mechanism antibiotics?
A robust comparative framework includes:
Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound studies (e.g., variable efficacy across bacterial strains)?
Address variability via:
- Multivariate regression to identify confounding variables (e.g., efflux pump expression).
- Bayesian hierarchical models to account for strain-specific differences.
- Sensitivity analysis to validate reproducibility across independent labs .
Methodological Guidelines for Reproducibility
- Experimental Replication : Follow the Beilstein Journal’s standards for detailed method documentation, including synthesis protocols for this compound derivatives and characterization data (e.g., NMR, HPLC purity) .
- Data Presentation : Use SI units, avoid redundant table/chart data, and provide raw datasets in supplementary files .
- Ethical Compliance : Adhere to animal welfare protocols (e.g., IACUC approvals) for murine efficacy studies, and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
